![molecular formula C20H23NO B13549816 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)
4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(naphthalen-2-yl)bicyclo[222]octane-1-carboxamide is an organic compound that features a bicyclic structure
Méthodes De Préparation
The synthesis of 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide can be achieved through several routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process utilizes an organic base to mediate the reaction, resulting in good to excellent yields with high enantioselectivity . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the operational simplicity and efficiency required for mass production.
Analyse Des Réactions Chimiques
4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
This compound has several scientific research applications In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, its use in industry includes the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide can be compared with other bicyclic compounds such as bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane. While these compounds share a similar bicyclic framework, the presence of the naphthyl group and the carboxamide functionality in this compound makes it unique.
Propriétés
Formule moléculaire |
C20H23NO |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
4-methyl-N-naphthalen-2-ylbicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C20H23NO/c1-19-8-11-20(12-9-19,13-10-19)18(22)21-17-7-6-15-4-2-3-5-16(15)14-17/h2-7,14H,8-13H2,1H3,(H,21,22) |
Clé InChI |
GCGXWFNJXDGTMU-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CC2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)
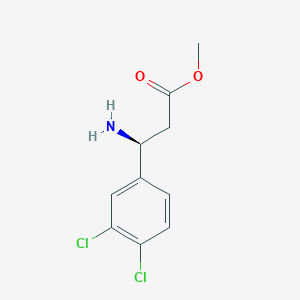

![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
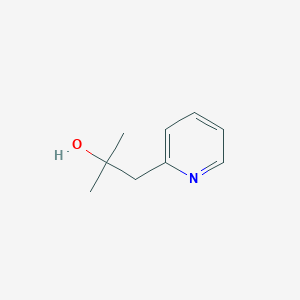

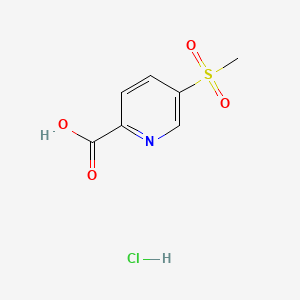

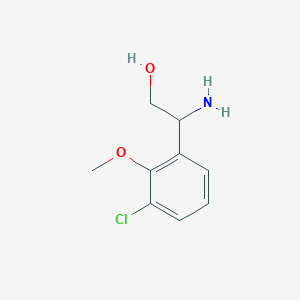
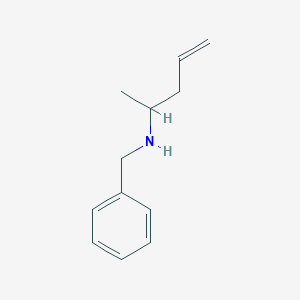

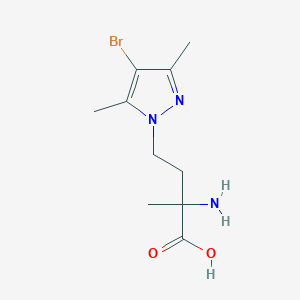
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)

